molecular formula C9H8N2O3S B2923346 Methyl 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate CAS No. 2171803-45-3

Methyl 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

Cat. No.: B2923346
CAS No.: 2171803-45-3
M. Wt: 224.23
InChI Key: ZGSCFKMUZSYIPQ-UHFFFAOYSA-N
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Description

Methyl 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate is a chemical compound belonging to the class of imidazo[2,1-b][1,3]thiazoles These compounds are characterized by their fused heterocyclic structure, which includes a thiazole ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-formyl-2-methylthiazole with an appropriate imidazole derivative in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted imidazo[2,1-b][1,3]thiazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Methyl 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It has shown promise in the development of new drugs for various diseases, including cancer and infectious diseases.

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

  • 5-Formyl-2-methylthiazole

  • Imidazo[2,1-b][1,3]thiazole derivatives

Uniqueness: Methyl 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate stands out due to its specific structural features and reactivity. Its formyl group and methylated imidazole ring contribute to its unique chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-5-6(4-12)11-3-7(8(13)14-2)15-9(11)10-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSCFKMUZSYIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(SC2=N1)C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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